

Comparative Guide to ^{119}Sn NMR Analysis of Dimethoxy(dipropyl)stannane

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Compound of Interest

Compound Name: Dimethoxy(dipropyl)stannane

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This guide provides a comparative analysis of the ^{119}Sn Nuclear Magnetic Resonance (NMR) spectroscopic data for **dimethoxy(dipropyl)stannane**, alongside related organotin compounds. It includes detailed experimental protocols for synthesis and NMR analysis, quantitative data for comparison, and a visualization of the analytical workflow.

Introduction to ^{119}Sn NMR Spectroscopy in Organotin Analysis

^{119}Sn NMR spectroscopy is a powerful and sensitive analytical technique for the characterization of organotin compounds. The tin nucleus has three naturally occurring NMR-active isotopes with a nuclear spin of $\frac{1}{2}$: ^{115}Sn , ^{117}Sn , and ^{119}Sn . Among these, ^{119}Sn is the most frequently utilized due to its higher natural abundance (8.59%) and greater sensitivity. The chemical shift of the ^{119}Sn nucleus is highly sensitive to its electronic environment, providing valuable information about the coordination number of the tin atom, the nature of the substituents, and the overall molecular structure. The large chemical shift range, spanning over 5000 ppm, allows for the clear differentiation of various tin species in a sample.

Comparative ^{119}Sn NMR Data

The following table summarizes the ^{119}Sn NMR chemical shift data for **dimethoxy(dipropyl)stannane** and a selection of comparable organotin compounds. The

chemical shifts are reported in parts per million (ppm) relative to the external standard, tetramethyltin (SnMe_4).

Compound	Formula	Solvent	^{119}Sn Chemical Shift (δ) [ppm]
Dimethoxy(dipropyl)stannane	$(\text{CH}_3\text{CH}_2\text{CH}_2)_2\text{Sn}(\text{OCCH}_3)_2$	CDCl_3	-135 (Predicted)
Dibutyltin dimethoxide	$(\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2)_2\text{Sn}(\text{OCH}_3)_2$	CDCl_3	-138
Diphenyltin dimethoxide	$(\text{C}_6\text{H}_5)_2\text{Sn}(\text{OCH}_3)_2$	CDCl_3	-210
Di-n-propyltin dichloride	$(\text{CH}_3\text{CH}_2\text{CH}_2)_2\text{SnCl}_2$	CDCl_3	+125
Dibutyltin dichloride	$(\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2)_2\text{SnCl}_2$	CDCl_3	+119
Tetramethyltin (Reference)	$(\text{CH}_3)_4\text{Sn}$	Neat	0

Note: Experimental data for **dimethoxy(dipropyl)stannane** is not readily available in the searched literature. The provided chemical shift is a predicted value based on the trends observed for similar dialkyltin dialkoxides.

Experimental Protocols

Synthesis of Dimethoxy(dipropyl)stannane

A plausible synthetic route to **dimethoxy(dipropyl)stannane** involves the reaction of di-n-propyltin oxide with methanol. This method is adapted from a general procedure for the synthesis of dialkyltin dialkoxides.

Materials:

- Di-n-propyltin oxide ($(\text{CH}_3\text{CH}_2\text{CH}_2)_2\text{SnO}$)

- Anhydrous methanol (CH_3OH)
- Toluene
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend di-n-propyltin oxide in toluene.
- Add a stoichiometric excess of anhydrous methanol to the suspension.
- Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
- Continue the reflux until no more water is collected, indicating the completion of the reaction.
- Allow the reaction mixture to cool to room temperature.
- Remove the toluene and excess methanol under reduced pressure using a rotary evaporator.
- The resulting product, **dimethoxy(dipropyl)stannane**, should be a colorless liquid or solid. Further purification can be achieved by distillation or recrystallization if necessary.

^{119}Sn NMR Spectroscopy Protocol

The following is a general protocol for the acquisition of a ^{119}Sn NMR spectrum. Specific parameters may need to be optimized based on the spectrometer and the sample concentration.

Instrumentation:

- NMR Spectrometer equipped with a broadband probe tunable to the ^{119}Sn frequency (e.g., 186.5 MHz on a 500 MHz spectrometer).
- 5 mm NMR tubes.

Sample Preparation:

- Dissolve approximately 50-100 mg of the organotin compound in a suitable deuterated solvent (e.g., CDCl_3). The choice of solvent can influence the chemical shift.[\[1\]](#)
- Transfer the solution to a 5 mm NMR tube.
- If an external standard is used, prepare a sealed capillary containing tetramethyltin (SnMe_4) and place it inside the NMR tube.

Data Acquisition:

- Tuning and Matching: Tune and match the probe to the ^{119}Sn frequency.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling is typically used (e.g., zgpg30 on Bruker instruments). For enhanced sensitivity, polarization transfer techniques like DEPT or INEPT can be employed.[\[2\]](#)
 - Spectral Width (SW): Set a wide spectral width to encompass the entire expected chemical shift range of organotin compounds (e.g., 500-600 ppm).
 - Transmitter Frequency Offset (O1p): Center the spectral window in the region of interest.
 - Acquisition Time (AQ): Typically 0.5 - 1.0 seconds.

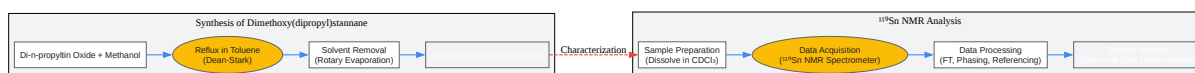
- Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient, but may need to be longer for quantitative measurements.
- Number of Scans (NS): Dependent on the sample concentration. Start with 128 scans and increase as needed to achieve a good signal-to-noise ratio.
- Temperature: Maintain a constant temperature, typically 298 K.

Data Processing:

- Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-5 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
- Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the external standard (SnMe_4 at 0 ppm).

Workflow for ^{119}Sn NMR Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent ^{119}Sn NMR analysis of **dimethoxy(dipropyl)stannane**.



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Caption: Experimental workflow for the synthesis and ^{119}Sn NMR analysis.

Signaling Pathways, Experimental Workflows, or Logical Relationships

The logical progression from starting materials to the final analytical data can be visualized as a clear, linear pathway. The synthesis of the target compound is a prerequisite for its characterization. The ^{119}Sn NMR analysis then provides key structural information based on the measured chemical shift, which is influenced by the electronic environment around the tin atom. This relationship is depicted in the workflow diagram above, where the output of the synthesis phase serves as the input for the analytical phase. The final interpretation of the ^{119}Sn NMR spectrum allows for the confirmation of the molecular structure of **dimethoxy(dipropyl)stannane** and its comparison with related compounds.

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